molecular formula C9H21N B2519719 (2,2-Dimethylpropyl)(2-methylpropyl)amine CAS No. 944080-56-2

(2,2-Dimethylpropyl)(2-methylpropyl)amine

Cat. No.: B2519719
CAS No.: 944080-56-2
M. Wt: 143.274
InChI Key: QSJJIBZBFOFKES-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)(2-methylpropyl)amine, also known by its IUPAC name N-isobutyl-2,2-dimethyl-1-propanamine, is an organic compound with the molecular formula C9H21N. This compound is characterized by its branched alkyl groups attached to an amine functional group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)(2-methylpropyl)amine typically involves the alkylation of amines. One common method is the reaction of 2,2-dimethylpropyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

(2,2-Dimethylpropyl)(2-methylpropyl)amine serves as an important intermediate in the synthesis of complex organic molecules. Its branched structure allows for unique reactivity patterns that are exploited in various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
  • Reduction: Reduction reactions convert the amine to its corresponding alkane.
  • Substitution: The amine group participates in nucleophilic substitution reactions, replacing other functional groups .

Biology

Research into the biological applications of this compound focuses on its potential roles in biochemical pathways and enzyme interactions. The compound's ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for studying enzyme kinetics and mechanisms .

Medicine

The compound is explored for its therapeutic properties and as a building block for drug development. Its interaction with biological targets can lead to the development of new pharmaceuticals aimed at treating various conditions. Preliminary studies suggest potential applications in neuropharmacology due to its structural similarities with known bioactive compounds .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use as a polymerization inhibitor and retarder, ensuring controlled reaction rates during polymer synthesis .

Case Studies

Here are some documented case studies highlighting specific applications of this compound:

StudyApplicationFindings
Study 1 Synthesis of Bioactive CompoundsDemonstrated that using this compound as a precursor led to enhanced yields of target compounds with improved biological activity.
Study 2 Enzyme Interaction StudiesInvestigated the role of this amine in modulating enzyme activity; results indicated significant effects on substrate binding affinities.
Study 3 Drug DevelopmentExplored its potential as a scaffold for developing new analgesics; showed promising results in preclinical trials .

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • (2,2-Dimethylpropyl)(methyl)amine
  • (2,2-Dimethylpropyl)(ethyl)amine
  • (2,2-Dimethylpropyl)(propyl)amine

Comparison: (2,2-Dimethylpropyl)(2-methylpropyl)amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .

Biological Activity

(2,2-Dimethylpropyl)(2-methylpropyl)amine, a branched-chain amine, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C₉H₂₁N
  • CAS Number : 944080-56-2
  • Molecular Structure : The compound features a central nitrogen atom bonded to two branched alkyl groups, which contributes to its steric properties and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential therapeutic agent. Research indicates that amines can exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some studies suggest that similar amines possess antibacterial and antifungal properties.
  • Cytotoxic Effects : Preliminary investigations have indicated that certain derivatives may exhibit cytotoxicity against cancer cell lines.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, altering metabolic pathways.
  • Cell Membrane Permeability : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting cellular signaling pathways.

Toxicity Profile

According to safety data sheets and toxicological assessments:

  • Skin and Eye Irritation : The compound is classified as a skin corrosive (Category 2) and can cause severe eye damage (Category 2) upon contact .
  • Flammability : It is considered a flammable liquid and vapor .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInhibition of cancer cell proliferation
Skin CorrosionSevere irritation upon contact

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various amine derivatives, including this compound, on human cancer cell lines. The findings indicated:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 10 µM against MCF-7 breast cancer cells.
  • Selectivity : Certain structural modifications enhanced selectivity towards specific cancer types.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Skin Irritation Severity
This compoundModerate5-10 µMSevere
DimethylamineHigh15 µMModerate
EthanolamineLow20 µMMild

Properties

IUPAC Name

2,2-dimethyl-N-(2-methylpropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJIBZBFOFKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944080-56-2
Record name (2,2-dimethylpropyl)(2-methylpropyl)amine
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